![molecular formula C19H20N4O2 B2633159 (2-乙氧基苯基)(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)甲苯酮 CAS No. 1798040-31-9](/img/structure/B2633159.png)
(2-乙氧基苯基)(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been studied in detail . A common method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The exact structure of “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo a variety of chemical reactions. For example, they can react with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which can be transformed into the corresponding carboxylic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” would depend on its specific structure. Generally, pyrazolopyrimidines are solid at room temperature and are soluble in common organic solvents .科学研究应用
化学结构分析和晶体学
该化合物与专注于其化学结构和晶体学的相关研究有关。具体而言,研究深入探究了相关化合物的同构结构,揭示了氯-甲基交换规则以及结构描述中广泛无序带来的挑战。这些发现对于理解类似化学实体的结构复杂性和特征至关重要 (Swamy 等人,2013 年)。
医学研究中的成像合成
该化合物已被合成作为潜在 PET(正电子发射断层扫描)显像剂的前体,专门用于显像帕金森氏病中的 LRRK2 酶活性。这表明其与诊断工具的开发及其对神经学研究和治疗学的潜在贡献有关 (Wang 等人,2017 年)。
药物递送的制剂开发
大量研究致力于为相关化合物的早期毒理学和临床研究开发合适的制剂。这包括努力增加水溶性差的化合物的体内暴露,这对于提高潜在治疗剂的疗效至关重要 (Burton 等人,2012 年)。
抗菌和抗癌应用的合成和表征
具有类似结构的化合物已被合成并表征,以了解其潜在的抗菌和抗癌活性。这表明该化合物的衍生物可能在医学应用中很有前景,包括感染和癌症的治疗 (Hafez 等人,2016 年)。
作用机制
Target of action
Compounds with a pyrazolo[1,5-a]pyrimidine core structure have been found to exhibit inhibitory activities against cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and are often targeted in cancer chemotherapy .
Mode of action
The compound might interact with its targets (e.g., CDKs) by binding to their active sites, thereby inhibiting their function . The specific interactions could involve hydrogen bonding, hydrophobic interactions, or other types of molecular interactions.
Biochemical pathways
By inhibiting CDKs, the compound could affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis . This could disrupt the growth and proliferation of cancer cells.
Result of action
The molecular and cellular effects of the compound’s action could include changes in cell cycle progression, induction of apoptosis, and inhibition of tumor growth .
未来方向
The future directions for research on “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” could include further studies on its synthesis, properties, and potential biological activities. Given the importance of pyrazolopyrimidines in medicinal chemistry, it could be of interest to explore its potential as a lead compound for drug development .
属性
IUPAC Name |
(2-ethoxyphenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)19(24)22-9-8-16-14(12-22)11-20-18-10-13(2)21-23(16)18/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCHYJQHLADJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

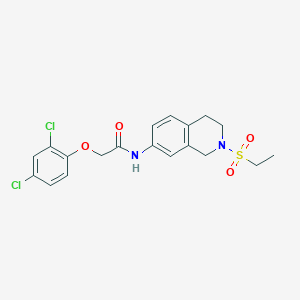
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)
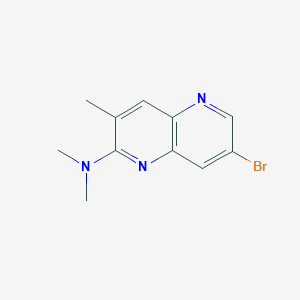
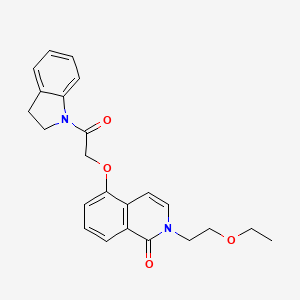
![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)
![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)
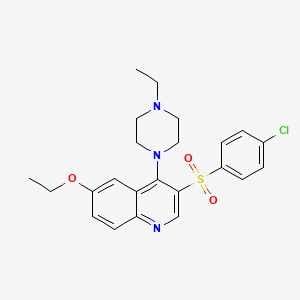
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2633094.png)
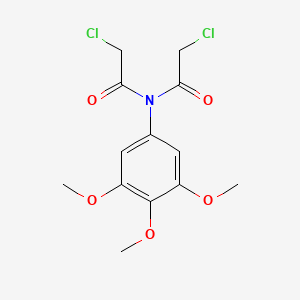
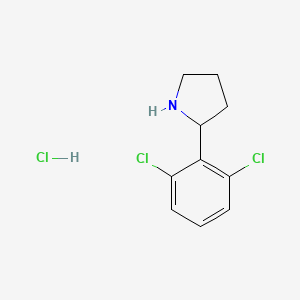
![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)